7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
7-(chloromethyl)-1,6-dimethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNRLOMIMPLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, this compound has shown interactions with proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and induction of apoptosis. It influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound affects gene expression by modulating transcription factors, resulting in altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to enzyme inhibition. This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including cell cycle progression and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization for potential therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation. These metabolic processes are essential for the compound’s elimination from the body and can influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
Overview
7-(Chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that incorporates both imidazole and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. Its unique structural properties allow it to interact with various biological targets, making it a valuable compound for research in pharmacology and biochemistry.
Target of Action:
The biological activity of this compound primarily involves the inhibition of specific enzymes, notably cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest, thereby reducing cell proliferation.
Biochemical Pathways:
Research indicates that this compound influences multiple biochemical pathways. For instance, it has been shown to affect cellular signaling pathways and gene expression. Inhibition of CDKs leads to alterations in cellular metabolism and can trigger apoptotic pathways in cancer cells.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. For example, a derivative of this compound was tested on HL-60 cells (a human promyelocytic leukemia cell line), showing significant cytotoxic effects. The treatment resulted in increased caspase-3 activation and mitochondrial depolarization, indicating apoptosis induction (p < 0.001) .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HL-60 | 1 - 5 | Induction of apoptosis via caspase activation | |
| Various Tumor Cells | 5 - 44 | Inhibition of CDK activity |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Pyrazole derivatives have been found to inhibit the growth of various bacterial strains. The chloromethyl group enhances the reactivity of the molecule, allowing it to engage effectively with microbial targets.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 20 µg/mL |
Case Studies
A notable case study involved the use of a related imidazo[1,2-b]pyrazole derivative in treating acute myeloid leukemia (AML). The study highlighted that treatment led to differentiation and apoptosis in immature myeloid cells. The compound's ability to modulate immune responses by differentiating myeloid-derived suppressor cells (MDSCs) into mature cells demonstrated its potential as an immunotherapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Imidazo[1,2-b]pyrazole Family
Key structural analogs include:
- 7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS: 2090914-26-2): This variant replaces the 1-methyl group with a cyclopentyl substituent, increasing steric bulk and lipophilicity. Such modifications may alter receptor binding or metabolic pathways compared to the dimethyl analog .
- 1H-imidazo[1,2-b]pyrazole-isosteres of indole derivatives : For example, replacing an indole ring with the imidazo[1,2-b]pyrazole core in pruvanserin analogs reduces lipophilicity (logD) by ~1.5 units, significantly improving aqueous solubility and bioavailability .
Physicochemical Properties
A comparative analysis of logD (distribution coefficient) and solubility highlights critical differences:
| Compound | logD | Aqueous Solubility | Key Substituents |
|---|---|---|---|
| 7-(Chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole | ~2.1* | Moderate | 1-Me, 6-Me, 7-CH2Cl |
| Indole-based pruvanserin (3) | ~3.6 | Low | Indole core |
| Imidazo[1,2-b]pyrazole isostere (4) | ~2.1 | High | 1H-imidazo[1,2-b]pyrazole core |
| 1-Cyclopentyl analog (CAS 2090914-26-2) | ~3.0* | Low | 1-Cyclopentyl, 6-Me, 7-CH2Cl |
*Estimated based on structural similarity to compound 4 .
The chloromethyl derivative’s lower logD compared to cyclopentyl analogs suggests better solubility, but its methyl groups may limit passive membrane permeability relative to bulkier substituents.
Key Research Findings
- Solubility-Bioavailability Trade-off : The chloromethyl derivative’s balance of moderate logD and solubility positions it as a promising candidate for oral administration, outperforming highly lipophilic analogs like the cyclopentyl variant .
- Reactivity vs. Stability : The chloromethyl group’s susceptibility to hydrolysis may limit stability under physiological conditions, necessitating prodrug strategies or protective substituents.
Preparation Methods
Regioselective Synthesis
- The synthesis involves regioselective formation of the imidazo[1,2-b]pyrazole ring with selective methylation at positions 1 and 6.
- The chloromethyl group is introduced at the 7-position typically via chloromethylation reactions on a suitable precursor.
- The process may start from a dimethyl-substituted imidazo[1,2-b]pyrazole or a pyrazole intermediate, followed by chloromethylation using reagents such as chloromethyl chloride or related chloromethylating agents under controlled conditions to avoid over-chlorination or side reactions.
Cyclocondensation Reactions
- Cyclocondensation of hydrazine derivatives with appropriately functionalized diketones or α,β-unsaturated ketones is a classical route to pyrazole cores.
- For the imidazo-fused system, further cyclization with formamide derivatives or other imidazole precursors is employed.
- Methyl groups at positions 1 and 6 can be introduced by using methyl-substituted starting materials or by methylation post ring formation.
- Chloromethylation is typically the final step, ensuring regioselectivity at position 7.
Detailed Reaction Scheme and Conditions (Hypothetical Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrazole core | Condensation of hydrazine derivative with 1,3-diketone or α,β-unsaturated ketone, solvent (e.g., ethanol), acid catalyst | Formation of 1,6-dimethyl-pyrazole intermediate |
| 2 | Imidazole ring formation | Cyclization with formamide or imidazole precursor under heating | Formation of imidazo[1,2-b]pyrazole core |
| 3 | Chloromethylation | Reaction with chloromethyl chloride or formaldehyde + HCl in solvent (e.g., dichloromethane), base or acid catalyst | Introduction of chloromethyl group at 7-position |
| 4 | Purification | Chromatography or recrystallization | Pure this compound |
Research Findings and Yields
- The regioselective chloromethylation step is critical and can be optimized by controlling temperature, solvent, and reagent stoichiometry.
- Yields for similar pyrazole-based derivatives via cyclocondensation and chloromethylation range typically from 60% to 85%, depending on reaction conditions and purification methods.
- Nano-catalysts such as nano-ZnO have been reported to improve yields and reduce reaction times in pyrazole syntheses, which may be adapted for this compound.
- Solvent choice (e.g., aprotic dipolar solvents like DMF) and acid additives can enhance regioselectivity and yield during cyclocondensation steps.
Comparative Table of Preparation Methods
| Preparation Step | Methodology | Advantages | Limitations |
|---|---|---|---|
| Pyrazole core formation | Cyclocondensation of hydrazine with diketones or vinyl ketones | Simple, high yield, regioselective | Possible regioisomer mixtures |
| Imidazole ring formation | Cyclization with formamide derivatives | Efficient ring closure | Requires precise temperature control |
| Chloromethylation | Reaction with chloromethyl chloride or formaldehyde/HCl | Direct introduction of chloromethyl group | Risk of over-chlorination, side reactions |
| Catalysis | Nano-ZnO or acid catalysis | Improved yield and reaction rate | Catalyst recovery needed |
Q & A
Q. What are the key physicochemical properties of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole, and how do they influence its suitability for biological assays?
The compound exhibits a lower logD (lipophilicity) compared to indole-based analogues like pruvanserin, leading to significantly improved aqueous solubility. Its pKa (~7.3) corresponds to deprotonation of the core NH group, which is lower than typical indole NH pKa values. These properties enhance bioavailability and make it favorable for in vitro assays requiring aqueous environments. Researchers should prioritize solubility assays (e.g., kinetic solubility in PBS) and logD measurements (via shake-flask or HPLC methods) to validate these properties for specific experimental conditions .
Q. What synthetic methodologies are recommended for functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold?
Regioselective functionalization can be achieved via:
- Br/Mg-exchange followed by trapping with electrophiles.
- TMP-base-mediated magnesiation/zincation for selective substitutions.
- One-pot multicomponent reactions using hydrazine hydrate, aldehydes, and isocyanides for streamlined library synthesis.
These methods enable rapid diversification of the scaffold, critical for structure-activity relationship (SAR) studies .
Q. How does the scaffold compare to indole as a non-classical isostere in drug design?
Replacing indole with 1H-imidazo[1,2-b]pyrazole reduces lipophilicity (ΔlogD ≈ 0.5–1.0) and improves solubility (>2-fold in aqueous media). However, the altered pKa may affect protonation states in physiological conditions, requiring adjustments in receptor-binding assays. Comparative bioassays (e.g., 5-HT2A receptor binding) and molecular docking are recommended to evaluate functional equivalence .
Advanced Research Questions
Q. What experimental strategies address discrepancies between solubility improvements and reduced bioactivity in imidazo[1,2-b]pyrazole derivatives?
- Receptor interaction studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding thermodynamics altered by NH deprotonation.
- Membrane permeability assays : Compare parallel artificial membrane permeability assay (PAMPA) results with indole analogues to evaluate passive diffusion trade-offs.
- Metabolic stability profiling : Perform cytochrome P450 inhibition/induction assays to identify metabolic liabilities .
Q. How can regioselective functionalization be optimized for complex derivatives?
Q. What computational tools are validated for predicting SAR in this scaffold?
- Molecular dynamics (MD) simulations : Model interactions with targets like serotonin receptors to predict binding modes.
- QSAR models : Train datasets on logD, pKa, and substituent electronic parameters (Hammett constants) to prioritize derivatives.
- Docking studies : Align with crystallographic data (e.g., CCDC 2097280) for accuracy .
Q. How does the chloromethyl group influence reactivity and derivatization potential?
The chloromethyl group enables:
- Nucleophilic substitution with amines or thiols for side-chain diversification.
- Cross-coupling reactions via in situ generation of Grignard reagents.
- Photophysical applications : Synthesis of push-pull dyes via fragmentation of the pyrazole ring.
Monitor stability under basic conditions (e.g., NaOH) to avoid premature hydrolysis .
Q. What are the current gaps in understanding the scaffold’s metabolic stability?
- Limited data on phase I/II metabolism pathways (e.g., oxidation, glucuronidation).
- Unresolved CYP isoform selectivity (e.g., CYP3A4 vs. CYP2D6).
- Reactive metabolite screening (e.g., glutathione trapping assays) is recommended to assess toxicity risks .
Methodological Considerations
Q. How to validate experimental reproducibility in physicochemical measurements?
- Standardize pH conditions : Use buffer systems (e.g., PBS at pH 7.4) for solubility and pKa determinations.
- Inter-laboratory validation : Reference duplicate measurements (standard deviation: 0.17–0.35 log units) for logD and solubility .
Q. What in vitro models are suitable for evaluating anticancer potential?
- Kinase inhibition assays : Screen against ATP-binding pockets (e.g., protein kinases) using fluorescence polarization.
- Antiproliferative assays : Test against HeLa, MDA-MB-231, and ACHN cell lines via sulforhodamine B (SRB) assays .
Data Contradictions and Resolution
Q. How to reconcile improved solubility with reduced membrane permeability?
- Protonation state analysis : Use pH-partition theory to model ionized vs. neutral species distribution.
- Active transport studies : Investigate uptake via transporters (e.g., P-gp) using Caco-2 cell monolayers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
